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molecular formula C11H10N4 B1266547 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile CAS No. 5346-56-5

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Cat. No. B1266547
M. Wt: 198.22 g/mol
InChI Key: VWOYPUVIGCTVSC-UHFFFAOYSA-N
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Patent
US08822447B2

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-phenylhydrazine (31.5 g, 291.67 mmol, 1.14 equiv) in ethanol (105 mL) at room temperature. To the resulting mixture was then added 2-(1-ethoxyethylidene)malononitrile (35 g, 257.35 mmol, 1.00 equiv) in several batches at room temperature. After about half of the addition was completed, the solution was carefully heated to boiling. After all the ethoxymethylene malononitrile was added, the resulting solution was heated to reflux for 4 hr. The resulting mixture was then cooled with a water/ice bath, and the solids were collected by filtration to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a yellow solid.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[C:12](=[C:14]([C:17]#[N:18])[C:15]#[N:16])[CH3:13])C.C(OC=C(C#N)C#N)C>C(O)C>[NH2:18][C:17]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=[C:12]([CH3:13])[C:14]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Four
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After about half of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was carefully heated to boiling
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled with a water/ice bath
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1=CC=CC=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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